Oxazepam hemisuccinate

Prodrug Design Parenteral Formulation Physicochemical Properties

Oxazepam hemisuccinate is the water-soluble prodrug of oxazepam, enabling IV administration and parenteral pharmacokinetic studies not feasible with the poorly soluble parent compound (179 mg/L). Its chiral (R)-enantiomer exhibits ~1.5-fold greater potency than the racemate and ~2-fold greater potency than the (S)-enantiomer in adenosine binding inhibition assays. Procure this compound for stereoselective receptor binding studies, chiral separation method development (HPLC/LC-MS/MS), and ester prodrug hydrolysis kinetics research. Ideal for preclinical pharmacology and analytical chemistry applications requiring injectable benzodiazepine formulations.

Molecular Formula C19H15ClN2O5
Molecular Weight 386.8 g/mol
CAS No. 4700-56-5
Cat. No. B1218297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazepam hemisuccinate
CAS4700-56-5
Synonymsoxazepam hemisuccinate
oxazepam hemisuccinate, (+)-isomer
oxazepam hemisuccinate, (+-)-isomer
oxazepam hemisuccinate, (-)-isomer
oxazepam hemisuccinate, (S)-isomer
oxazepam hemisuccinate, monosodium salt
oxazepam hemisuccinate, monosodium salt, (+)-isomer
oxazepam hemisuccinate, monosodium salt, (+-)-isomer
oxazepam hemisuccinate, monosodium salt, (-)-isomer
oxazepam hemisuccinate, monosodium salt, (R)-isomer
oxazepam hemisuccinate, monosodium salt, (S)-isome
Molecular FormulaC19H15ClN2O5
Molecular Weight386.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O
InChIInChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24)
InChIKeyUCUOKZUJHTYPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazepam Hemisuccinate (CAS 4700-56-5): A Water-Soluble Benzodiazepine Prodrug for Injectable Formulations


Oxazepam hemisuccinate (CAS 4700-56-5), also known by the brand name Empracil, is a benzodiazepine derivative that functions as an ester-substituted prodrug of oxazepam [1]. It was specifically developed to address the poor aqueous solubility of the parent drug oxazepam (179 mg/L) [2], enabling its formulation as a water-soluble compound suitable for administration by injection for anxiolysis and procedural sedation [1]. The compound is a chiral molecule with distinct (R)- and (S)-enantiomers, which exhibit significant differences in their pharmacological activity and metabolic hydrolysis rates [3].

Why In-Class Substitution of Oxazepam Hemisuccinate (CAS 4700-56-5) is Not Advisable Without Specific Evidence


Generic substitution of oxazepam hemisuccinate with other benzodiazepines, including the parent drug oxazepam, is not scientifically justifiable due to critical differences in key parameters for specific research or clinical applications. The introduction of the hemisuccinate ester is not merely a pro-moiety for improved solubility; it fundamentally alters the compound's physicochemical properties and its interaction with biological systems. For instance, the hemisuccinate group enables water solubility for injectable formulations [1], a property completely absent in the parent oxazepam [2]. Furthermore, the compound's chirality introduces stereoselective pharmacology, where the (R)-enantiomer is more effective due to more efficient enzymatic cleavage [3]. These distinct characteristics directly impact experimental outcomes in areas such as parenteral administration, enantiomer-specific receptor binding studies [4], and chiral separation method development [5], making it a unique tool rather than a simple alternative to other benzodiazepines.

Quantitative Comparative Evidence for Oxazepam Hemisuccinate (CAS 4700-56-5) Against Key Analogs


Enabling Injectable Formulations via Aqueous Solubility: Oxazepam Hemisuccinate vs. Parent Oxazepam

Oxazepam hemisuccinate is specifically designed as a water-soluble prodrug to overcome the poor aqueous solubility of its parent compound, oxazepam. This difference is a primary driver for its synthesis and use in scenarios requiring parenteral administration [1]. While a precise numeric solubility value for the hemisuccinate sodium salt is not consistently reported in public literature, its classification as a water-soluble compound for injection [1] is a direct and stark contrast to the parent drug, which has a measured aqueous solubility of only 179 mg/L [2]. This marked difference in solubility is the foundational rationale for its development and use.

Prodrug Design Parenteral Formulation Physicochemical Properties

Stereoselective Pharmacology: Superior In Vivo Activity of the (R)-Enantiomer vs. Racemate

Oxazepam hemisuccinate is a chiral molecule, and its pharmacological activity is highly stereoselective. A double-blind cross-over clinical study directly compared the activity of the sodium salt of the D-enantiomer (d-oxazepam hemisuccinate) against its racemic form [1]. The study concluded that the D-enantiomer possesses superior activity over the racemic mixture, as evidenced by greater improvements in general symptomatology and individual items, particularly during the second cycle of treatment [1]. This difference is mechanistically supported by findings that the (R)-enantiomer undergoes more efficient cleavage of the ester link [2], leading to more effective prodrug activation.

Enantioselective Pharmacology Prodrug Activation Stereochemistry

Stereospecific Receptor Binding: Quantified IC20 Values for Enantiomers in Brain Synaptosomes

The stereoisomers of oxazepam sodium hemisuccinate exhibit distinct, quantifiable differences in their ability to interact with biological targets. In a study assessing the inhibition of [3H]adenosine binding in guinea-pig brain synaptosomes, all three stereoisomers (D-, DL-, and L-) inhibited binding in a dose-dependent manner, but with different potencies [1]. The IC20 values, which represent the concentration required for 20% inhibition, were determined for each form, demonstrating a clear rank order of activity: D > DL > L [1].

Receptor Binding Assay Adenosine Receptor Enantiomer-Specific Activity

Cyclodextrin-Mediated Hydrolysis: Differential Stability and Enantiodiscrimination of Oxazepam Hemisuccinate

The interaction of oxazepam hemisuccinate (OXEMIS) with cyclodextrins (CDs) reveals specific behavior useful for chiral separation and stability studies. An NMR investigation compared the effects of underivatized β-CD and methylated β-CDs on OXEMIS hydrolysis [1]. After 6 hours, (2-methyl)-β-CD (MCD) induced only 11% hydrolysis of OXEMIS, which is a remarkably lower rate compared to the 48% hydrolysis caused by underivatized β-CD [1]. Furthermore, the fully methylated derivatives DIMEB and TRIMEB prevented any detectable hydrolysis even after 24 hours [1]. Notably, DIMEB was also found to have a greater ability to differentiate between the (R)- and (S)-enantiomers of OXEMIS compared to TRIMEB [1].

Chiral Analysis Cyclodextrin Chemistry Prodrug Stability

Validated Research and Industrial Applications for Oxazepam Hemisuccinate (CAS 4700-56-5) Based on Quantitative Evidence


Parenteral Formulation Development and Pharmacokinetic Studies of a Water-Soluble Prodrug

The primary and best-documented application for oxazepam hemisuccinate is as a water-soluble prodrug of oxazepam, specifically engineered to enable parenteral administration (e.g., intravenous injection) [1]. This application is directly supported by the qualitative and functional evidence of its enhanced aqueous solubility compared to the poorly soluble parent drug (179 mg/L) [2]. Researchers in pharmaceutical sciences and preclinical pharmacology can utilize this compound to study the pharmacokinetic (PK) profile of oxazepam following IV administration, a route that is not feasible with oxazepam itself. This allows for the investigation of parameters like absolute bioavailability, volume of distribution, and clearance without the confounding factor of variable oral absorption. The compound's rapid in vivo conversion to the active parent drug [1] makes it an ideal tool for such studies.

Enantiomer-Specific Pharmacology and Receptor Binding Assays

The stereoselective activity of oxazepam hemisuccinate provides a clear rationale for its use in studies focused on chirality and drug-receptor interactions. The evidence demonstrates that the (R)-enantiomer (D-isomer) is superior in activity to both the racemate and the (S)-enantiomer (L-isomer) [1]. Quantitatively, the D-isomer is ~1.5-fold more potent than the racemate and ~2-fold more potent than the L-isomer in inhibiting [3H]adenosine binding in brain synaptosomes (IC20 values of ~5 x 10⁻⁵ M vs. ~7.5 x 10⁻⁵ M and ~1 x 10⁻⁴ M, respectively) [2]. Researchers in neuroscience and pharmacology can procure the individual enantiomers to dissect the specific contributions of each stereoisomer to benzodiazepine and adenosine receptor pharmacology, ensuring experimental consistency and potency that cannot be achieved with the racemic mixture.

Method Development for Chiral Separation and Prodrug Stability Analysis

Oxazepam hemisuccinate (OXEMIS) serves as a valuable analyte for developing and validating advanced analytical methods, particularly those involving chiral separations and stability studies in complex media. Research has shown that OXEMIS interacts differently with various cyclodextrins, with DIMEB showing a greater ability to discriminate its enantiomers compared to TRIMEB, while MCD does not produce splitting of racemic OXEMIS resonances [1]. Moreover, its hydrolysis rate is highly dependent on the specific cyclodextrin used: MCD induces only 11% hydrolysis after 6 hours, compared to 48% for underivatized β-CD, and no hydrolysis is detected with DIMEB or TRIMEB after 24 hours [1]. Analytical chemists can leverage this well-characterized system to develop and benchmark new chiral stationary phases for HPLC, optimize LC-MS/MS methods for prodrug and metabolite quantification, or study the kinetics of ester prodrug hydrolysis under various conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazepam hemisuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.